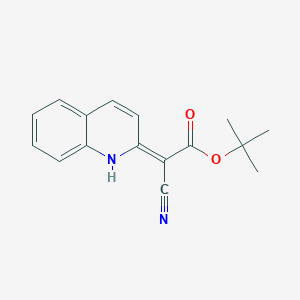
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルは、キノリン部分とシアノ酢酸基が結合した有機化合物です。
準備方法
合成経路および反応条件
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルの合成は通常、キノリン誘導体とシアノ酢酸エステルの反応によって行われます。一般的な方法の1つは、触媒を使用しない合成であり、容易に入手できるN-ヘテロアリールウレアとアルコールを利用します 。この環境にやさしい技術は、幅広いN-ピリジン-2-イルまたはN-キノリン-2-イル置換カルバメートの収率の良い合成に適しています .
工業的生産方法
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルの具体的な工業的生産方法は広く文書化されていませんが、大規模な有機合成の原則を適用することができます。これには、反応条件の最適化、効率的な触媒の使用、および高度な精製技術による最終生成物の高純度の確保が含まれます。
化学反応の分析
反応の種類
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化されてキノリンN-オキシドを形成する可能性があります。
還元: 還元反応は、シアノ基をアミンまたは他の官能基に変換することができます。
置換: この化合物は求核置換反応に関与することができ、シアノ基または他の置換基が異なる官能基に置き換えられます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のためのアミンなどの求核剤などがあります。反応条件は、温度、溶媒、触媒の選択など、目的の変換に応じて異なります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化によりキノリンN-オキシドが生成される可能性がありますが、還元によりアミンまたは他の還元された誘導体が生成される可能性があります。置換反応は、さまざまな官能化されたキノリン誘導体をもたらす可能性があります。
科学的研究における応用
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルは、科学的研究においていくつかの応用があります。
化学: それは有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物は、生物活性分子との構造的類似性により、生物学的経路と相互作用の研究に使用できます。
産業: 染料やポリマーなどの特定の特性を持つ材料の合成に使用されます。
科学的研究の応用
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルが効果を発揮するメカニズムには、分子標的および経路との相互作用が含まれます。キノリン部分は、さまざまな酵素や受容体と相互作用して、生物学的プロセスに影響を与える可能性があります。シアノ基は求核付加反応に関与し、化合物の活性をさらに修飾する可能性があります。
類似の化合物との比較
類似の化合物
N-ピリジン-2-イルカルバメート: これらの化合物は構造的類似性を共有し、同様の方法で合成されます.
N-イソキノリン-1-イルカルバメート: 構造と合成経路が関連している別のクラスの化合物です.
独自性
2-シアノ-2-(キノリン-2(1H)-イリデン)酢酸tert-ブチルは、キノリン部分とシアノ酢酸基の特定の組み合わせによりユニークです。この組み合わせは、研究や産業におけるさまざまな用途に役立つ、独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
N-pyridin-2-yl carbamates: These compounds share structural similarities and are synthesized using similar methods.
N-isoquinolin-1-yl carbamates: Another class of compounds with related structures and synthetic routes.
Uniqueness
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate is unique due to its specific combination of a quinoline moiety and a cyanoacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
2859-27-0 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
tert-butyl (2E)-2-cyano-2-(1H-quinolin-2-ylidene)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)12(10-17)14-9-8-11-6-4-5-7-13(11)18-14/h4-9,18H,1-3H3/b14-12+ |
InChIキー |
ZVVGVUDETQKEBQ-WYMLVPIESA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C(=C/1\C=CC2=CC=CC=C2N1)/C#N |
正規SMILES |
CC(C)(C)OC(=O)C(=C1C=CC2=CC=CC=C2N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


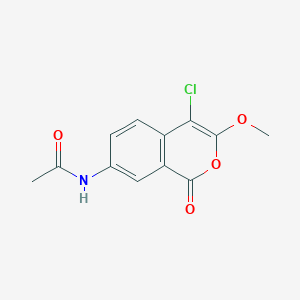

![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)
![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
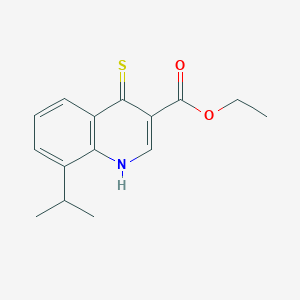

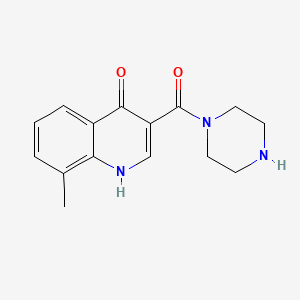
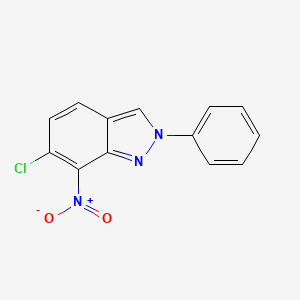
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

